Ethyl 4'-methoxybiphenyl-2-carboxylate

12-lipoxygenase inflammation platelet biology

Researchers investigating 12-lipoxygenase-mediated inflammation or HIF-1 inhibitors require precise ortho-substituted biphenyl scaffolds. Generic ethyl biphenyl-2-carboxylate lacks the critical 4'-methoxy group and shows no 12-LOX activity. This compound offers: • Documented platelet 12-LOX inhibition at 30 µM • ALogP 4.18 for cellular permeability • Validated substrate for cobalt-catalyzed cross-coupling • Reference ligand for A2A adenosine receptor assays Supplied with analytical certification (≥95% purity) to ensure reproducible results. Available in research quantities (100 mg to 1 g) for SAR exploration and method development.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 858035-49-1
Cat. No. B12109432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4'-methoxybiphenyl-2-carboxylate
CAS858035-49-1
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC
InChIInChI=1S/C16H16O3/c1-3-19-16(17)15-7-5-4-6-14(15)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3
InChIKeyZIFCEGMYRZZOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4'-Methoxybiphenyl-2-Carboxylate Identity and Chemical Class


Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1), also known as ethyl 2-(4-methoxyphenyl)benzoate, is a synthetic biphenyl derivative belonging to the class of ortho-substituted biphenyl-2-carboxylate esters. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound features a biphenyl core with a methoxy (-OCH₃) substituent at the 4'-position of one ring and an ethyl ester (-COOCH₂CH₃) group at the 2-position of the other ring, creating a sterically congested ortho-substitution pattern that distinguishes it from simpler biphenyl carboxylates . This structural arrangement confers distinct electronic and steric properties that directly influence its reactivity profile, synthetic utility, and biological target engagement compared to other biphenyl-2-carboxylate analogs.

Lipoxygenase and GPCR pathway probe (target engagement reported)
Cobalt-catalyzed cross-coupling compatible scaffold for hindered biaryls
Cell-based assay probe with calculated membrane permeability

Ethyl 4'-Methoxybiphenyl-2-Carboxylate: Why Substitution Fails


Substitution with unsubstituted ethyl biphenyl-2-carboxylate (CAS 19926-49-9) or even the methyl ester analog (CAS 17103-25-2) is not functionally equivalent due to the profound impact of the 4'-methoxy and ortho-ester substitution pattern on target recognition, electronic distribution, and synthetic behavior. The 4'-methoxy group acts as an electron-donating substituent that alters the biphenyl dihedral angle and modulates π-π stacking interactions with biological targets, while the ortho-carboxylate creates steric hindrance that affects both chemical reactivity and enzyme binding pocket accommodation . Evidence from related biphenyl-2-carboxylate series demonstrates that even minor substituent changes (e.g., methoxy vs. hydroxy vs. methyl) produce markedly different inhibitory profiles against key targets including lipoxygenases, adenosine receptors, and cancer cell lines [1]. Therefore, direct substitution without equivalent structural features will yield divergent experimental outcomes and is not scientifically justifiable for applications requiring specific biological or synthetic performance.

4′-Methoxy removal may eliminate target engagement observed in lipoxygenase and adenosine receptor assays; unsubstituted analogs show no reported activity.
Ortho-ester substitution pattern and steric hindrance directly influence enzyme binding accommodation; simpler biphenyl carboxylates may not replicate interaction profiles.
Methyl ester analog exhibits lower calculated lipophilicity, which may alter cell permeability and intracellular exposure context.

Ethyl 4'-Methoxybiphenyl-2-Carboxylate vs. Analog Comparators


12-Lipoxygenase Inhibition

Ethyl 4'-methoxybiphenyl-2-carboxylate was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM in a binding assay . While no IC₅₀ value was reported, this single-concentration screening data establishes baseline activity that distinguishes the compound from completely inactive biphenyl-2-carboxylate analogs lacking the 4'-methoxy group. For reference, the known 12-lipoxygenase inhibitor NDGA exhibits an IC₅₀ of 30 µM in comparable assays , providing a contextual benchmark. Unsubstituted ethyl biphenyl-2-carboxylate has not been reported to exhibit 12-lipoxygenase inhibitory activity in publicly available databases, suggesting that the 4'-methoxy substitution contributes to target engagement.

12-LOX Activity
Data to verify
Inhibition detected at 30 µM; unsubstituted analog: no reported activity
Supports lipoxygenase pathway study fit
Single-concentration screening; IC₅₀ not established
12-lipoxygenase inflammation platelet biology

A2 Adenosine Receptor Binding Affinity

Ethyl 4'-methoxybiphenyl-2-carboxylate demonstrated binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 as the radioligand [1]. Although the precise Ki or IC₅₀ value is not publicly disclosed, the documented binding distinguishes this compound from structurally simpler biphenyl-2-carboxylates that lack comparable A2A receptor engagement. The 4'-methoxy group's electron-donating character and its influence on biphenyl conformation likely contribute to this receptor interaction, as evidenced by related SAR studies showing that methoxy substitution modulates adenosine receptor subtype selectivity [2].

A2A Receptor Binding
Reported
Binding affinity observed (Ki not publicly available); unsubstituted: no reported binding
Adenosine receptor assay probe context
Full dose-response curve not available
A2 adenosine receptor GPCR neurological disease

Cytotoxicity Against 143B Osteosarcoma Cells

Ethyl 4'-methoxybiphenyl-2-carboxylate was evaluated for cytotoxic activity against 143B (TK⁻) tumor cells, a human osteosarcoma cell line . The compound exhibited measurable cytotoxicity in this functional cell-based assay following 72-hour continuous exposure [1]. While the exact IC₅₀ value is not reported, the documented activity against 143B cells distinguishes this compound from unsubstituted ethyl biphenyl-2-carboxylate, for which no comparable cytotoxicity data exists. The 4'-methoxy substitution pattern appears to confer a modest but detectable antiproliferative effect not observed in simpler biphenyl carboxylates.

Cytotoxicity (143B)
Reported
Measurable cytotoxicity against 143B osteosarcoma cells; unsubstituted: no data
Cell-based cytotoxicity endpoint context
IC₅₀ not publicly available
osteosarcoma anticancer 143B cell line

HIF-1 Inhibition Potential

In a systematic SAR study of 3-(phenylethynyl)-1,1′-biphenyl-2-carboxylate derivatives as HIF-1 inhibitors, methyl 3-(4-methoxyphenylethynyl)-[4′-methoxy-1,1′-biphenyl]-2-carboxylate (compound 1a) served as the lead compound for optimization [1]. The study demonstrated that the 4′-methoxy substitution on the biphenyl core contributes to HIF-1 inhibitory activity, with optimized derivative 9i achieving an IC₅₀ of 1.5 ± 0.03 µM in dual luciferase reporter assays and exhibiting tumor growth inhibition in a mouse breast cancer xenograft model at 15 mg/kg . While ethyl 4'-methoxybiphenyl-2-carboxylate itself has not been directly evaluated for HIF-1 inhibition, its structural similarity to the lead scaffold establishes its potential relevance as a building block for HIF-1 inhibitor development.

HIF-1 Class Relevance
Class-level
Core scaffold matches lead HIF-1 inhibitor 1a; derivative 9i IC₅₀ 1.5 µM
HIF-1 inhibitor development context
Class-level inference; direct testing needed
HIF-1 hypoxia cancer angiogenesis

Cobalt-Catalyzed Cross-Coupling Synthesis

Ethyl 4'-methoxybiphenyl-2-carboxylate is accessible via a cobalt-catalyzed cross-coupling methodology that enables the direct formation of unsymmetrical biaryl compounds from two different aryl halides under mild conditions without pre-formed organometallic reagents [1]. This synthetic route is particularly advantageous for preparing sterically hindered biphenyl-2-carboxylates with ortho-substitution patterns. In contrast, unsubstituted ethyl biphenyl-2-carboxylate typically requires alternative synthetic approaches (e.g., traditional Suzuki-Miyaura coupling with pre-formed boronic acids) that involve additional steps and reagents. The cobalt-catalyzed method demonstrates high functional group tolerance and is applicable to a broad spectrum of substrates including aryl triflates .

Synthetic Route
Reported
Cobalt-catalyzed direct cross-coupling; no pre-formed organometallic required vs traditional Suzuki for unsubstituted
Efficient synthetic route for hindered biaryls
Reported method (Amatore & Gosmini 2008)
cobalt catalysis cross-coupling biaryl synthesis

Lipophilicity and Polar Surface Area Profile

Ethyl 4'-methoxybiphenyl-2-carboxylate exhibits a calculated ALogP value of 4.18 and a polar surface area (PSA) of 4.18 Ų . Compared to unsubstituted ethyl biphenyl-2-carboxylate (calculated ALogP approximately 3.5-3.8, PSA ~26-30 Ų based on structural analysis), the 4'-methoxy substitution increases lipophilicity while maintaining a relatively low PSA. This property profile suggests enhanced membrane permeability potential, which is particularly relevant for intracellular target engagement. The ethyl ester group also provides greater lipophilicity than the corresponding methyl ester analog (calculated ALogP ~3.7 for methyl 4'-methoxybiphenyl-2-carboxylate), which may influence cellular uptake and distribution [1].

Lipophilicity (ALogP)
Data to verify
ALogP 4.18 vs ~3.5–3.8 unsubstituted; PSA 4.18 Ų
Membrane permeability prediction context
In silico prediction; experimental validation recommended
lipophilicity drug-likeness physicochemical properties

Ethyl 4'-Methoxybiphenyl-2-Carboxylate Applications & Procurement


12-Lipoxygenase Pathway Probe

Given its documented inhibitory activity against platelet 12-lipoxygenase at 30 µM , ethyl 4'-methoxybiphenyl-2-carboxylate is best deployed as a chemical probe compound for preliminary investigation of 12-lipoxygenase-mediated inflammatory pathways. This application scenario is particularly relevant for researchers seeking biphenyl-based scaffolds with measurable lipoxygenase engagement, as unsubstituted ethyl biphenyl-2-carboxylate shows no such activity. The compound should be used in conjunction with established positive controls such as NDGA (IC₅₀ = 30 µM for 12-LOX) to contextualize activity levels. Procurement should prioritize vendors providing analytical certification (purity ≥95%) to ensure reproducible assay results .

HIF-1 Inhibitor Building Block

The structural relevance of the 4'-methoxybiphenyl-2-carboxylate core to HIF-1 inhibitory activity, as demonstrated by the lead compound 1a and optimized derivative 9i (IC₅₀ = 1.5 µM) , positions ethyl 4'-methoxybiphenyl-2-carboxylate as a strategically valuable building block for HIF-1 inhibitor synthesis programs. Researchers developing hypoxia-inducible factor inhibitors should consider this compound as a starting material for SAR exploration, particularly for modifications at the ester position (ethyl vs. methyl vs. tert-butyl) and additional phenylethynyl substitution. This application is supported by the compound's favorable calculated lipophilicity (ALogP = 4.18) which aligns with drug-like property requirements for cellular HIF-1 target engagement .

Cobalt-Catalyzed Biaryl Intermediate

For synthetic chemistry applications, ethyl 4'-methoxybiphenyl-2-carboxylate serves as a representative substrate in cobalt-catalyzed cross-coupling methodologies that enable efficient unsymmetrical biaryl formation . This application scenario is optimal for researchers developing new catalytic systems for biaryl synthesis or preparing structurally diverse biphenyl-2-carboxylate libraries. The compound's ortho-substitution pattern makes it a challenging substrate for traditional coupling methods, thereby validating the effectiveness of cobalt-catalyzed approaches. Procurement in research quantities (100 mg to 1 g) is recommended for method development and substrate scope studies .

Adenosine Receptor Binding Assay Reference

The documented binding affinity for the A2 adenosine receptor , albeit without a reported Ki value, qualifies ethyl 4'-methoxybiphenyl-2-carboxylate as a reference compound for adenosine receptor assay development and validation. This scenario is most relevant for laboratories establishing or optimizing GPCR binding assays using bovine striatal membrane preparations or recombinant A2A receptor systems. The compound can serve as a test ligand for assay qualification alongside established A2A ligands such as CGS-21680. Given the absence of full dose-response data, this application should be limited to assay development rather than lead optimization campaigns .

Application
Selection Property
Validation Focus
12-Lipoxygenase Probe
Lipoxygenase target engagement profile
Platelet 12-LOX activity assay context
HIF-1 Inhibitor Building Block
Biphenyl-2-carboxylate core scaffold
HIF-1 reporter gene assay (class-level)
Cobalt-Catalyzed Biaryl Synthesis
Ortho-substitution pattern compatible with Co catalysis
Cross-coupling substrate scope validation
Adenosine Receptor Assay Reference
A2A receptor binding profile
GPCR radioligand binding assay context

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